trans-2-Butenyl acetate

Description

Contextualization within Allylic Systems and Acetate (B1210297) Esters

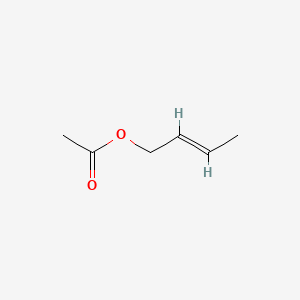

Trans-2-Butenyl acetate, with the chemical formula C₆H₁₀O₂, is structurally defined as the acetate ester of trans-2-buten-1-ol. cymitquimica.comchemeo.com Its classification is twofold: it is an allylic system and an acetate ester. The term "allylic" refers to the functional group containing a substituent attached to a sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This configuration is a source of significant reactivity, often exploited in organic synthesis. As an acetate ester, it is a derivative of acetic acid and an alcohol, in this case, trans-2-buten-1-ol. researchgate.net

The compound is also known by other names such as (E)-but-2-enyl acetate and crotyl acetate. cymitquimica.comchemeo.com Its molecular weight is approximately 114.14 g/mol . cymitquimica.comfishersci.ca

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ cymitquimica.com |

| Molecular Weight | 114.14 g/mol fishersci.ca |

| CAS Number | 628-08-0 chemicalbook.com |

| Density | 0.919 g/mL stenutz.eu |

| Refractive Index | 1.420 stenutz.eu |

| Purity | Typically around 95% cymitquimica.comsigmaaldrich.com |

| Synonyms | (E)-but-2-enyl acetate, Acetic acid trans-2-butenyl ester, Crotyl acetate cymitquimica.comchemeo.com |

This table is interactive. Click on the headers to sort the data.

Significance of Stereoisomeric Forms in Chemical Reactivity

The "trans" designation in this compound is crucial as it specifies the stereochemistry around the carbon-carbon double bond. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of 2-butenyl acetate, the isomers are cis and trans (or Z and E, respectively), which are types of geometric isomers. embibe.com

The trans isomer has the methyl and the acetoxymethyl groups on opposite sides of the double bond, while the cis isomer has them on the same side. This seemingly subtle difference in spatial arrangement can lead to significant variations in physical properties and chemical reactivity. embibe.com For instance, the steric hindrance and electronic effects within the molecule can differ between the two isomers, influencing how they interact with other reagents in chemical reactions.

The ability to selectively synthesize or isolate a specific stereoisomer is a key challenge and objective in organic chemistry. For example, certain catalytic systems, often involving transition metals like palladium, can exhibit high selectivity for the formation of either the cis or trans product in allylic substitution reactions. researchgate.netorganic-chemistry.org

Table 2: Comparison of Stereoisomers of 2-Butenyl Acetate

| Feature | This compound | cis-2-Butenyl Acetate |

|---|---|---|

| Geometric Configuration | Substituents on opposite sides of the double bond. | Substituents on the same side of the double bond. |

| Alternative Name | (E)-2-Butenyl acetate | (Z)-2-Butenyl acetate |

| General Reactivity | Can exhibit different reaction rates and product distributions compared to the cis isomer due to steric and electronic factors. embibe.com | Can exhibit different reaction rates and product distributions compared to the trans isomer. researchgate.net |

This table is interactive. Users can engage with the data for a comparative analysis.

Research Landscape and Future Directions in Chemical Sciences

This compound serves as a valuable substrate and intermediate in a variety of chemical transformations. Research involving this compound often falls into the domain of transition metal-catalyzed reactions, particularly those involving palladium. researchgate.netorganic-chemistry.org These reactions leverage the reactivity of the allylic system to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules.

For instance, palladium-catalyzed allylic substitution reactions using substrates like this compound are powerful tools for constructing molecular frameworks. organic-chemistry.org The stereochemical outcome of these reactions is a subject of intense investigation, with the goal of developing catalysts that can control the formation of specific stereoisomers with high precision. researchgate.net

Future research is likely to continue exploring the development of more efficient and selective catalytic systems for transformations involving this compound and related allylic compounds. This includes the design of new ligands for transition metal catalysts and the exploration of novel reaction conditions. Furthermore, the application of these synthetic methods to the total synthesis of natural products and pharmaceutically relevant molecules remains a significant and active area of research. The unique reactivity of the allylic acetate functional group will undoubtedly continue to be exploited in the ongoing quest for new and improved synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXJHGRIHUOTG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014676 | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-29-7 | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-butenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Trans 2 Butenyl Acetate

Isomerization Pathways and Stereochemical Interconversions

The isomerization of butenyl acetates, including trans-2-butenyl acetate (B1210297), has been a subject of detailed mechanistic study, particularly under acidic conditions. These investigations reveal dynamic equilibria involving both positional and geometric isomers.

The acid-catalyzed isomerization of trans-2-butenyl acetate (also known as trans-crotyl acetate) in acetic acid proceeds through a carbonium ion mechanism. acs.org This reaction involves the interconversion between cis- and trans-crotyl acetates and α-methylallyl acetate. Studies have shown that the process involves cis- and trans-crotyl carbonium ions that largely retain their geometric configuration. acs.org These ions are believed to interconvert primarily through the secondary butenyl acetate intermediate. acs.org

The rates of isomerization and the equilibrium ratios have been determined at various temperatures. For instance, in acetic acid with perchloric acid as a catalyst, the isomerization can be monitored to establish the relative stability of the isomers. The data allows for the calculation of equilibrium constants and thermodynamic parameters for these transformations. acs.org

Table 1: Equilibrium Composition of Butenyl Acetates from Acid-Catalyzed Isomerization

| Starting Isomer | Temperature (°C) | Equilibrium % trans-Crotyl Acetate | Equilibrium % cis-Crotyl Acetate | Equilibrium % α-Methylallyl Acetate |

|---|---|---|---|---|

| trans-Crotyl Acetate | 60.0 | 65 | 35 | Trace |

| α-Methylallyl Acetate | 75.0 | Equilibrium mixture of primary acetates | Present |

Note: The table presents a simplified representation of equilibrium data discussed in the literature. Actual compositions depend on precise reaction conditions. The equilibrium between the primary acetates (cis/trans-crotyl) is established relatively quickly. acs.org

Double bond migration is an integral part of the isomerization of butenyl compounds. In the context of this compound, this involves the shift of the double bond from the C2-C3 position to the C1-C2 position, resulting in the formation of α-methylallyl acetate (1-buten-3-yl acetate). This positional isomerization occurs concurrently with the cis-trans geometric isomerization. acs.org

The mechanism for this migration under acidic conditions is explained by the formation of the common carbonium ion intermediate. acs.org The catalyst, typically a strong acid, protonates the acetate group, leading to the formation of a carbocation. This carbocation can then lose a proton from different positions, leading to the formation of the different butenyl acetate isomers. The relative proportions of these isomers at equilibrium are dictated by their thermodynamic stabilities. Generally, internal alkenes like 2-butenyl acetate are thermodynamically more favored than terminal alkenes. researchgate.net

Electron Transfer and Radical Reactions

The alkene functionality in this compound makes it a potential substrate for reactions involving electron transfer, leading to the formation of radical ion intermediates.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. mdpi.comdb-thueringen.de While specific PET studies focusing on this compound are not extensively documented in the provided search results, the principles can be applied. In a hypothetical PET system, this compound could act as either an electron donor or acceptor depending on the other species present.

For instance, in the presence of a photosensitizer and an electron acceptor, the double bond of the butenyl group could donate an electron, forming a radical cation. Conversely, with an appropriate electron donor, it could accept an electron. The feasibility of such a process can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer. acs.org Such reactions often lead to subsequent chemical transformations, including cyclization, addition, or fragmentation.

The butenyl radical anion could theoretically be generated from this compound through a single electron transfer (SET) from a potent reducing agent, such as an alkali metal or via an electrochemical process. libretexts.org Upon formation, this radical anion would possess both a radical center and an anionic charge.

The reactivity of such a species would be multifaceted. The radical center could participate in typical radical reactions, such as hydrogen atom abstraction or addition to another double bond. libretexts.org The anionic portion of the molecule would be nucleophilic. The ultimate fate of the butenyl radical anion would depend on the reaction conditions, including the presence of electrophiles or proton sources. For example, in the presence of a proton donor, the anion could be quenched, leading to a neutral butenyl radical, which could then undergo further radical reactions.

Olefin Metathesis Reactions and Product Distribution

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. organic-chemistry.orgnih.gov this compound, containing a disubstituted internal double bond, can participate in these transformations, primarily through cross-metathesis.

In a cross-metathesis reaction, this compound would react with another olefin. The product distribution is often statistical but can be influenced by factors such as the reactivity of the olefins, the stability of the resulting products, and the reaction conditions. For example, reacting this compound with a terminal alkene (R-CH=CH₂) could potentially yield a mixture of products, including the starting materials, homodimers of each reactant, and the desired cross-product.

To drive the reaction towards the desired cross-product, one of the starting materials may be used in excess, or a gaseous byproduct like ethylene (B1197577) might be removed from the reaction mixture. organic-chemistry.org The chemoselectivity of modern metathesis catalysts allows for the tolerance of various functional groups, including the ester moiety in this compound. nih.gov The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal carbene catalyst. utc.edu

Oxidative Transformations in Complex Substrates

Lead Tetraacetate-Mediated Cleavage and Functionalization

Lead tetraacetate (Pb(OAc)₄), often abbreviated as LTA, is a versatile and powerful oxidizing agent capable of initiating a range of transformations. slideshare.netorganicchemistrydata.org Its reactions with substrates containing double bonds, such as this compound, can lead to functionalization at or cleavage of the carbon-carbon double bond. The primary reactions mediated by LTA in such contexts include allylic acetoxylation and oxidative cleavage, typically of 1,2-diols. wikipedia.orgresearchgate.net

Detailed research into the oxidation of unsaturated steroids provides a clear precedent for the functionalization of complex molecules containing structural motifs similar to this compound. For instance, the oxidation of cholesteryl acetate and diosgenyl acetate with lead tetraacetate results in allylic acetoxylation. semanticscholar.org This reaction introduces an acetoxy group at the C-7 position, which is allylic to the C-5/C-6 double bond. semanticscholar.org This demonstrates the capacity of LTA to functionalize the allylic C-H bond, a reaction that this compound could theoretically undergo at its C-4 position.

The mechanism of LTA-mediated oxidations can be complex, potentially involving ionic or radical pathways. In the case of vicinal diols, the reaction is understood to proceed through a cyclic intermediate, leading to the cleavage of the carbon-carbon bond between the hydroxyl groups. researchgate.netchemtube3d.com For alkenes, LTA can react to form γ-lactones, indicating an addition across the double bond. wikipedia.org Another significant application of LTA is the oxidative fragmentation of homoallylic alcohols, which proceeds via an oxidative cleavage to yield a carbonyl compound and an allylic acetate. researchgate.netrsc.org This reaction is proposed to involve a ligand exchange on the lead atom, followed by fragmentation and a ligand coupling reaction. rsc.org

| Reaction Type | Substrate Functional Group | Product(s) | Relevant Research Finding |

|---|---|---|---|

| Allylic Acetoxylation | Alkene (Allylic C-H) | Allylic Acetate | Oxidation of unsaturated steroids with LTA introduces an acetoxy group at the allylic position. wikipedia.orgsemanticscholar.org |

| Oxidative Cleavage | 1,2-Diol (Glycol) | Aldehydes, Ketones | LTA is a classic reagent for cleaving vicinal diols, a reaction that could follow dihydroxylation of the butenyl double bond. wikipedia.orgchemtube3d.com |

| Oxidative Fragmentation | Homoallylic Alcohol | Carbonyl Compound, Allylic Acetate | Treatment of homoallylic alcohols with LTA results in cleavage of the carbon-carbon bond beta to the double bond. rsc.org |

| Lactone Formation | Alkene | γ-Lactone | Reaction of LTA with certain alkenes can lead to the formation of five-membered lactone rings. wikipedia.org |

Cyclization Reactions of Butenyl-Substituted Compounds

While this compound itself is not structured to undergo simple intramolecular cyclization, the butenyl moiety is a valuable component in substrates designed for the synthesis of cyclic compounds. The double bond can act as an internal nucleophile or can be functionalized to participate in ring-forming reactions.

A prominent strategy involves the intramolecular cyclization of alkenyl alcohols to produce oxygen-containing heterocycles (oxacycles). researchgate.netmdpi.com For example, acid-catalyzed cyclization of alkenyl alcohols containing a silyl (B83357) group can lead to the regio- and stereoselective synthesis of tetrahydropyrans. mdpi.com In these reactions, the double bond of the alkenyl chain attacks a protonated hydroxyl group or an activated intermediate, leading to ring closure. The presence of specific functional groups and the length of the chain connecting the alkene to the reacting group are critical for determining the size and stereochemistry of the resulting ring.

The butenyl group can also be incorporated into more complex systems to facilitate cyclization. For instance, butenyl thioethers of certain heterocyclic systems have been synthesized and studied. researchgate.net Furthermore, the general principles of intramolecular reactions, such as the addition of enolates to unsaturated bonds, can be applied to butenyl-containing substrates. Enantioselective intramolecular cyclization of alkynyl esters, where an ester enolate adds to an alkyne, demonstrates a powerful method for ring construction that could be adapted to butenyl systems. rsc.org These enzyme-like polyene cyclizations can create complex carbon skeletons with high stereocontrol by mimicking the substrate pre-organization seen in terpene biosynthesis. nih.gov

| Cyclization Strategy | Key Substrate Feature | Product Type | Mechanistic Principle |

|---|---|---|---|

| Hydroalkoxylation | Alkenyl Alcohol | Oxacycle (e.g., Tetrahydropyran) | Acid-catalyzed intramolecular addition of a hydroxyl group to the double bond. mdpi.com |

| Polyene Cyclization | Linear Polyene | Polycyclic Terpenoid-like Structures | Proton-induced cascade of ring closures initiated at a terminal double bond. nih.gov |

| Enolate-Alkene Addition | Ester with a pendant butenyl group | Functionalized Carbocycle | Intramolecular nucleophilic attack of an ester enolate onto the double bond. rsc.org |

| Halogenocyclization | Butenyl-substituted heterocycle | Fused Heterocyclic System | Electrophilic halogen-induced ring closure involving the butenyl double bond as the nucleophile. researchgate.net |

Catalytic Applications Involving Trans 2 Butenyl Acetate and Its Derivatives

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and silver, are instrumental in catalyzing key reactions involving trans-2-butenyl acetate (B1210297) and its derivatives. These metals facilitate the formation of reactive intermediates that can undergo a variety of subsequent transformations, leading to the stereoselective and regioselective synthesis of valuable organic compounds.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to trans-2-butenyl acetate chemistry is extensive. Palladium(0) complexes are particularly effective in activating the allylic C-O bond, leading to the formation of a π-allylpalladium intermediate. This intermediate is an electrophile that can be attacked by a wide range of nucleophiles, a process known as allylic substitution or functionalization.

One notable example is the palladium-catalyzed asymmetric allylic amination of 2-butenyl acetate with nucleophiles like benzylamine (B48309). tdx.cat Using chiral phosphine (B1218219) ligands, the nucleophilic attack can be directed to occur selectively, leading to optically active products. tdx.catnih.gov For instance, the reaction with benzylamine has been shown to yield 3-benzyl-amino-1-butene with up to 84% enantiomeric excess (ee). tdx.cat The choice of ligand is crucial for controlling both regioselectivity and enantioselectivity. science.govnih.gov

Palladium(II) catalysts are employed in oxidative cyclization reactions. The intramolecular oxidative cyclization of 2-(trans-2-butenyl)phenols, a derivative structure, using a chiral palladium(II) acetate complex, is a key method for producing optically active 2-vinyl-2,3-dihydrobenzofurans. oup.comresearchgate.netacs.org These Wacker-type cyclizations can be rendered asymmetric through the use of chiral ligands, although enantioselectivities can vary. researchgate.netresearchgate.net For example, a di-μ-acetato-bis[(3,2,10-η-cis-4-acetoxypinene)palladium(II)] complex has been used as a catalyst for this transformation. oup.comresearchgate.net

Furthermore, palladium(II) acetate, in combination with nitrogen-containing ligands like 2,2'-bipyridine, effectively catalyzes the asymmetric cyclization of (Z)-4'-acetoxy-2'-butenyl 2-alkynoates. nih.govacs.org This reaction proceeds with high efficiency and stereoselectivity to form α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones. nih.govacs.org The nitrogen-containing ligands play a crucial role in promoting the desired reaction pathway over competing processes like β-hydride elimination. nih.govacs.org

| Substrate | Catalyst System | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Butenyl acetate | Pd(0) / Chiral Ligand | Asymmetric Allylic Amination | Optically active 3-benzyl-amino-1-butene | Achieved up to 84% ee. Nucleophilic attack at the more substituted position. | tdx.cat |

| 2-(trans-2-butenyl)phenol | (+)-(3,2,10-η-pinene)palladium(II) acetate | Asymmetric Wacker-Type Cyclization | Optically active 2-vinyl-2,3-dihydrobenzofuran | Enantioselectivities up to 29% ee were observed. | oup.comresearchgate.net |

| (Z)-4'-acetoxy-2'-butenyl 2-alkynoates | Pd(OAc)₂ / 2,2'-bipyridine | Asymmetric Cyclization | α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones | High efficiency and stereoselectivity; up to 92% ee with chiral ligands. | nih.govacs.org |

Silver(I) salts, often in combination with chiral ligands, have emerged as effective catalysts for various asymmetric transformations. nih.gov While direct catalytic applications involving this compound itself are less commonly documented than palladium-catalyzed variants, the principles of silver catalysis are applicable to its derivatives and related unsaturated esters. Silver(I) complexes can act as soft Lewis acids, activating π-systems towards nucleophilic attack. nsf.gov

A significant strategy in silver catalysis is the use of bifunctional catalysts. For example, silver acetate (AgOAc) can function as both a Lewis acid to activate a substrate and a Brønsted base (via the acetate counterion) to deprotonate a nucleophile. rsc.org This bifunctional activation has been successfully applied in asymmetric Mannich and aldol-type reactions, affording products with high enantioselectivity. rsc.orgacs.org For instance, the combination of silver acetate with chiral phosphine-based ligands has proven effective in the asymmetric vinylogous Mannich reaction of aldimines with 2-trimethylsiloxyfuran, a furanone derivative, yielding butenolide adducts with high selectivity. acs.org These systems demonstrate the potential for silver(I) catalysts to be applied to reactions involving butenolide precursors that could be derived from butenyl acetate.

| Reaction Type | Substrates | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Vinylogous Mannich Reaction | Aldimines + Silyloxyfurans | AgOAc / Chiral Phosphine Ligand | Butenolide Adducts | Bifunctional catalysis where Ag(I) is a Lewis acid and acetate is a base. High diastereo- and enantioselectivities. | rsc.orgacs.org |

| [3+2] Cycloaddition | Azomethine ylides + Alkenes | AgOAc / Chiral Ligand | Pyrrolidines | Silver(I) coordinates with the alkene, activating it for cycloaddition. | nsf.gov |

Acid and Base Catalysis in Butenyl Acetate Chemistry

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction, which cleaves the ester to form crotyl alcohol (trans-2-buten-1-ol) and acetic acid (or its conjugate base), is a classic example of acid-base catalysis. libretexts.org

In acid-catalyzed hydrolysis, a proton source, typically a strong acid in aqueous solution, protonates the carbonyl oxygen of the ester. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgpublish.csiro.au The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers regenerate the acid catalyst and yield the alcohol and carboxylic acid products. publish.csiro.aucdnsciencepub.com The mechanism is typically designated as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). publish.csiro.au

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible reaction also proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate anion and the alcohol. libretexts.org

The efficiency of these catalytic processes can be influenced by whether the catalysis is "specific" or "general". acs.orgutoronto.ca Specific acid catalysis involves a pre-equilibrium protonation of the substrate by the hydronium ion, whereas general acid catalysis involves proton transfer from any available acid in the rate-determining step. acs.orglibretexts.org For simple ester hydrolysis, specific acid catalysis is common. acs.org

Heterogeneous and Homogeneous Catalytic Systems for Specific Conversions

Both heterogeneous and homogeneous catalysts are employed in reactions involving acetate esters like this compound. The choice between these systems depends on the specific transformation, desired selectivity, and practical considerations such as catalyst separation and recycling.

Homogeneous catalysts are dissolved in the reaction medium, offering high activity and selectivity due to well-defined active sites and the absence of mass transfer limitations. illinois.edu The palladium and silver complexes discussed in section 4.1 are prime examples of homogeneous catalysts. illinois.edu They allow for precise tuning of reactivity and selectivity through ligand modification. illinois.edu However, their separation from the product can be challenging and costly. iastate.edu

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. mdpi.com This simplifies product purification and catalyst recycling, which is advantageous for industrial processes. researchgate.netmdpi.com Examples of heterogeneous catalysts used for esterification and related reactions include:

Acidic Resins: Ion-exchange resins like Amberlyst-35 have shown excellent catalytic activity for esterification reactions, such as the acetylation of glycerol. mdpi.com

Supported Acids: Solid supports like silica, montmorillonite (B579905) clay, or titania can be functionalized with acid groups (e.g., sulfonic acid) or impregnated with strong acids like sulfuric acid to create active heterogeneous catalysts. mdpi.com

Zeolites and Metal Oxides: These materials possess acidic or basic sites and are widely used in industrial catalysis. researchgate.net

Immobilized Metal Complexes: Homogeneous catalysts can be anchored to solid supports (a process called heterogenization) to combine the benefits of both systems. iastate.eduscispace.commdpi.com For instance, metal complexes have been immobilized on silica, polymers, and covalent organic frameworks (COFs). scispace.commdpi.com

These solid catalysts are primarily used in esterification or transesterification reactions to produce various acetates. mdpi.com While specific examples focusing on the conversion of this compound using these heterogeneous systems are not extensively detailed in the literature, the principles are directly applicable to its synthesis or further transformation. For example, heterogeneous acid catalysts are routinely used for the esterification of alcohols with acetic acid. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization of Butenyl Acetates

Chromatographic Methodologies for Complex Mixture Profiling

Chromatographic techniques are foundational in the separation and analysis of individual components from complex volatile mixtures. The choice of method depends on the volatility and chemical nature of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile organic compounds (VOCs) like trans-2-butenyl acetate (B1210297). nih.govphcog.com This technique is adept at separating volatile components from a mixture and providing detailed mass spectra for their identification. phcog.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity.

For volatile esters, including butenyl acetates, a nonpolar or medium-polarity column, such as one coated with a variation of polydimethylsiloxane, is commonly employed. As components like trans-2-butenyl acetate elute from the column, they enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), which causes fragmentation of the molecule into a reproducible pattern of characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. phcog.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of specificity for qualitative and quantitative analysis. nih.govmdpi.com Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique to extract and concentrate volatile esters from the sample matrix before their introduction into the GC-MS system. nih.govmdpi.com

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | HP-5MS (or equivalent) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40-50 °C, ramped to 250-280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

Two-Dimensional High-Performance Thin-Layer Chromatography (2D-HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers parallel analysis of multiple samples, making it highly efficient. camag.com The two-dimensional (2D) variant significantly enhances resolving power by developing the plate in two orthogonal directions with different solvent systems. mdpi.com This approach is particularly effective for separating complex mixtures where components may have similar retention factors (RF values) in a single dimension. mdpi.com

While HPTLC is more commonly applied to the analysis of less volatile or non-volatile compounds such as lipids, plant extracts, and antioxidants, its application to highly volatile compounds like this compound is less conventional. camag.commdpi.com The high volatility of such esters poses a challenge due to potential sample loss during spotting and development. However, for profiling complex mixtures that contain a range of compounds with varying volatilities, HPTLC can be coupled with other techniques. After separation on the HPTLC plate, specific spots can be eluted and further analyzed by mass spectrometry (HPTLC-MS) for structural confirmation. camag.com For volatile analysis, derivatization on the plate can be employed to convert the analyte into a less volatile, more easily detectable form, often one that is UV-active or fluorescent.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry methods provide real-time analysis and high sensitivity, often without the need for prior chromatographic separation, making them ideal for monitoring dynamic processes involving volatile compounds.

Proton Transfer Reaction Quadrupole Ion Guide Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time detection of VOCs at very low concentrations. ru.nl The technique utilizes hydronium ions (H₃O⁺) as reagent ions to ionize target analytes through proton transfer reactions in a drift tube reactor. aaqr.org This ionization method is considered "soft" because it imparts minimal excess energy to the analyte molecule, reducing fragmentation. d-nb.info

When coupled with a Time-of-Flight (ToF) mass analyzer, the system (PTR-ToF-MS) offers high mass resolution and the ability to acquire full mass spectra nearly instantaneously. nih.gov This allows for the separation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For this compound (C₆H₁₀O₂), the protonated molecule [M+H]⁺ would be detected at a specific mass-to-charge ratio (m/z). The high resolution of ToF-MS can distinguish it from other compounds with the same nominal mass. PTR-ToF-MS is particularly advantageous for monitoring the evolution of volatile esters during processes like fermentation. nih.govmdpi.com However, a key limitation of direct-injection MS techniques like PTR-MS is their inability to differentiate between isomers, such as this compound and its structural isomers, which would all appear at the same m/z. To overcome this, PTR-ToF-MS is often coupled with a fast gas chromatography (fastGC) front-end, which separates isomers before they enter the mass spectrometer. mdpi.commontrose-env.com

Table 2: Key Characteristics of PTR-ToF-MS for VOC Analysis

| Characteristic | Description |

|---|---|

| Ionization Method | Proton transfer from H₃O⁺ (soft ionization) |

| Analysis Time | Real-time, continuous monitoring |

| Sensitivity | Parts-per-trillion (ppt) to parts-per-billion (ppb) range |

| Mass Analyzer | Time-of-Flight (ToF) providing high mass resolution |

| Key Advantage | Direct, non-invasive sample introduction and rapid detection |

| Limitation | Inability to distinguish isomers without chromatographic separation |

Derivatization Strategies for Enhanced Analytical Resolution and Selectivity

Derivatization in chemical analysis involves modifying a compound to produce a new derivative with properties that are more suitable for a given analytical method. This strategy is employed to improve volatility, enhance thermal stability, increase detection sensitivity, or improve chromatographic separation.

For volatile esters like this compound, derivatization is generally not required for standard GC-MS analysis, as these compounds are already sufficiently volatile and thermally stable. nih.gov However, derivatization strategies can be crucial when dealing with complex matrices or when aiming to resolve challenging isomeric mixtures or enhance the response of a specific detector.

While not standard practice for simple esters, one could envision a scenario where derivatization could be useful. For instance, if this compound were present in a mixture with other interfering compounds, it could be hydrolyzed to its corresponding alcohol (2-buten-1-ol) and carboxylic acid (acetic acid). These could then be derivatized into bulkier silyl (B83357) ethers or different esters, respectively. This process would shift their retention times significantly, potentially moving them away from interfering peaks in the chromatogram. For example, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method to derivatize compounds with active hydrogens, such as alcohols. gcms.cz While this adds steps to the sample preparation, it can provide the enhanced analytical resolution needed in specific, complex analytical challenges. The choice of derivatizing reagent is critical and depends on the functional group of the analyte and the analytical goal. gcms.cz

Theoretical and Computational Studies on Trans 2 Butenyl Acetate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. lsu.edunorthwestern.edu These methods, rooted in solving the Schrödinger equation, allow for the determination of electronic structure, energy, and other molecular properties. mpg.deusc.edu For trans-2-butenyl acetate (B1210297), these calculations can elucidate aspects ranging from its radical reduction potentials to its preferred three-dimensional structure.

Determination and Analysis of Butenyl Radical Reduction Potentials

The reduction potential of a chemical species is a measure of its tendency to acquire an electron. In the context of trans-2-butenyl acetate, the focus is often on the butenyl radical that would be formed upon certain reactions. Computational methods, particularly those based on Density Functional Theory (DFT), have become reliable tools for predicting the redox potentials of organic radicals. rsc.orgmdpi.com

The calculation of reduction potentials typically involves a thermodynamic cycle that relates the free energy change of the reduction reaction in the gas phase to that in solution. mdpi.com911metallurgist.com The Gibbs free energy of the reduction process is calculated, which is then related to the standard reduction potential via the Nernst equation.

Table 1: Computational Methods for Radical Reduction Potential Prediction

| Method | Description | Key Considerations |

| DFT Functionals | Various functionals (e.g., B3LYP, M06-2X) are used to approximate the exchange-correlation energy. rsc.org | The choice of functional can significantly impact the accuracy of the calculated potential. |

| Solvation Models | Continuum solvation models (e.g., PCM, SMD) are employed to account for the effect of the solvent. 911metallurgist.com | Accurate representation of the solvent environment is crucial for reliable predictions. |

| Basis Sets | A set of mathematical functions used to build molecular orbitals (e.g., 6-311+G(d,p), cc-pVTZ). | Larger basis sets generally provide more accurate results but at a higher computational cost. |

For the butenyl radical, which is an allylic radical, the unpaired electron is delocalized over the allyl system. This delocalization affects its stability and, consequently, its reduction potential. Computational studies on similar allylic radicals have shown that standard potentials can be determined with reasonable accuracy. For instance, the standard potentials of various allyl radicals have been estimated to be in the range of -1.39 to -1.72 V vs. SCE. researchgate.net These values provide a benchmark for estimating the reduction potential of the 2-butenyl radical. The substituents on the allylic system can further influence these potentials.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is crucial for its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, several conformers can exist due to rotation around single bonds.

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for performing conformational analysis. cwu.eduresearchgate.net These methods can map the potential energy surface of the molecule as a function of its dihedral angles.

A key stereochemical feature in allylic systems is the allylic strain, which is the steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other end. nih.gov In the case of this compound, the interactions between the acetate group and the methyl group at the other end of the double bond will dictate the preferred conformations. Quantum mechanical calculations, such as those at the M06-2X level of theory, have been successfully used to study these preferences in similar systems. nih.gov

The analysis of the potential energy surface can reveal the global minimum energy conformer as well as other low-energy conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule will behave in different environments and how it will interact with other molecules.

Mechanistic Pathway Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for elucidating reaction mechanisms. rsc.orgrsc.org It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. For reactions involving this compound, such as palladium-catalyzed allylic alkylation, DFT can provide detailed insights into the mechanism. researchgate.netacs.org

DFT calculations can be used to:

Identify Intermediates and Transition States: By locating stationary points on the potential energy surface, DFT can characterize the structures of reactants, products, intermediates, and transition states. nih.gov

Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Investigate Stereoselectivity: By comparing the activation energies of pathways leading to different stereoisomers, the origin of stereoselectivity can be understood. acs.org

For example, in the palladium-catalyzed allylation of primary amines by allylic alcohols, DFT calculations have been used to study two potential mechanisms. researchgate.net These calculations helped to determine the favored pathway and provided insights into the role of the catalyst and ligands. Similarly, DFT has been employed to study the stereoselectivity of bimetallic iridium/magnesium-catalyzed allylic alkylation of allylic acetates, identifying the most favorable transition state leading to the observed product. acs.org

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed electronic information, they are often limited to relatively small systems and short timescales. Molecular modeling and simulation approaches, such as molecular dynamics (MD), allow for the study of larger systems and longer-timescale phenomena. researchgate.netamanote.com

For this compound, MD simulations can be used to study its behavior in solution. In an MD simulation, the atoms are treated as classical particles, and their motion is governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can provide information on:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. researchgate.net

Dynamical Properties: Time-dependent properties such as diffusion coefficients and rotational correlation times can be calculated.

Conformational Dynamics: The simulations can track the transitions between different conformers over time, providing a dynamic picture of the molecule's flexibility.

For instance, MD simulations have been used to study the effect of hydrophobic cosolutes on the neutral hydrolysis of an activated ester in water. acs.org These simulations provided insights into the molecular structure of the reactive conformation and how the presence of a cosolute affects the reaction rate. acs.org Similar approaches could be applied to study the behavior and reactivity of this compound in various solvent environments.

Role in Broader Chemical Contexts and Emerging Applications

Precursor in Complex Organic Synthesis

trans-2-Butenyl acetate (B1210297) is a valuable precursor in the field of organic synthesis, particularly in the construction of intricate molecular architectures that form the basis of natural product scaffolds. Its chemical structure offers reactive sites that can be strategically manipulated to build more complex molecules. The double bond and the acetate group provide opportunities for a wide array of chemical transformations, making it a useful building block for chemists. For instance, it can be utilized in reactions that form new carbon-carbon bonds, which are fundamental to assembling the core structures of many biologically active natural products. The stereochemistry of the trans double bond also plays a crucial role in directing the three-dimensional arrangement of atoms in the final product, which is often critical for its biological function.

Intermediacy in Polymer Chemistry and Depolymerization Processes

In the realm of polymer science, acetate compounds can be involved in both the creation and breakdown of polymers. While specific research on trans-2-butenyl acetate's direct role as a monomer in large-scale polymer production is not widely documented, its structural motifs are relevant to polymerization and depolymerization reactions. For example, esters are key functional groups in polyesters, a major class of polymers.

Recent research has highlighted the use of various catalysts, such as zinc(II) acetate, in the depolymerization of polyesters like poly(ethylene terephthalate) (PET). These processes break down the polymer into its constituent monomers or other valuable chemicals, which can then be used to create new polymers, contributing to a circular economy. The study of such reactions provides insight into how ester-containing compounds, in a general sense, behave in polymerization and depolymerization, contexts that are conceptually applicable to molecules like this compound. The efficiency of these depolymerization reactions can be influenced by factors such as the catalyst used, temperature, and reaction time.

Table 1: Examples of Catalysts in Polyester Depolymerization

| Catalyst | Polymer | Depolymerization Method | Key Findings |

|---|---|---|---|

| Zinc(II) acetate | PET | Methanolysis | Effective in breaking down PET into dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol. |

| Cobalt nanoparticles | PET | Glycolysis | Achieved a high yield of bis(2-hydroxyethyl) terephthalate (BHET). |

Biochemical and Biosynthetic Pathways (Non-Clinical Contexts)

The synthesis of esters like this compound can be achieved through environmentally friendly enzymatic processes. Lipases are a class of enzymes commonly used for this purpose due to their ability to catalyze esterification and transesterification reactions with high selectivity and under mild conditions. The enzymatic synthesis of various acetate esters has been extensively studied, showcasing the potential for greener production methods. For instance, research on the enzymatic synthesis of 2-phenethyl acetate and eugenyl acetate has demonstrated high conversion rates using immobilized lipases. These studies often explore the optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration to maximize product yield.

In biological systems, acetate serves as a fundamental building block for the biosynthesis of a vast array of molecules, including more complex esters and fatty acids. Acetate is activated to acetyl-CoA, a central metabolite that enters numerous biosynthetic pathways. While the direct role of this compound as a metabolic precursor is not extensively detailed in the context of ester biosynthesis, the acetate moiety itself is a key precursor. Studies have shown that acetate can be a significant carbon source for lipid synthesis, particularly under certain cellular conditions. This fundamental role of acetate in metabolism underscores its importance in the natural production of a wide variety of esters and other essential biomolecules.

Industrial Chemical Processes and Sustainable Feedstocks

The principles of green chemistry are driving the search for more sustainable feedstocks and industrial processes. Bio-based production of chemicals is a key area of this research. While not specific to this compound, there is significant interest in producing other butyl esters, such as n-butyl acetate, from renewable resources. These efforts often involve the use of microorganisms to ferment sugars derived from biomass into the desired chemical products. Such bio-based routes offer a promising alternative to traditional chemical synthesis, which often relies on fossil fuels. The development of these technologies could pave the way for the sustainable production of a wide range of esters, potentially including this compound, in the future.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The future of trans-2-butenyl acetate (B1210297) synthesis lies in the development of environmentally benign and economically viable production methods. A primary focus is the shift from conventional chemical synthesis, which often relies on harsh conditions and hazardous materials, to more sustainable "green" chemistry approaches.

Key areas of research include:

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification reactions is a promising alternative to traditional acid catalysts. mdpi.com Lipases can operate under milder conditions and offer high selectivity, reducing byproduct formation and energy consumption. Research is ongoing to identify robust and reusable immobilized lipases suitable for the synthesis of butenyl acetate and other short-chain esters. mdpi.com

Solvent-Free Systems: Eliminating organic solvents is a core principle of green chemistry. mdpi.comwhiterose.ac.uk Future synthetic routes will likely focus on solvent-free reaction conditions, which can simplify purification processes and minimize waste generation. mdpi.comwhiterose.ac.uk

Bio-based Feedstocks: The production of key precursors, such as butene, from renewable resources like bioethanol is a critical step towards a sustainable chemical industry. acs.org Research into catalytic conversion of bioethanol to butene is an active area that will directly impact the sustainability of trans-2-butenyl acetate production. acs.org

Novel Acetylating Agents: The exploration of safer and more efficient acetylating agents is another avenue for improving sustainability. For instance, isopropenyl acetate is being investigated as a less toxic alternative that produces acetone as a benign byproduct.

Design of Novel Catalytic Systems for Stereoselective Transformations

Achieving high stereoselectivity in the synthesis of this compound is crucial for applications where isomeric purity is paramount. The development of novel catalytic systems is at the forefront of this research.

Future research will likely focus on:

Heterogeneous Catalysts: The design of solid catalysts that can be easily separated from the reaction mixture and reused is a key objective. Materials like nano-biocomposites derived from natural sources are being explored for their catalytic activity in esterification reactions. whiterose.ac.uk

Palladium-Based Catalysis: Palladium catalysts have shown great promise in various carbonylation reactions, which are fundamental to the synthesis of esters. rsc.org Research is directed towards developing highly active and selective palladium catalyst systems that can operate under mild conditions, such as ambient carbon monoxide pressure. rsc.org

Enzyme Engineering: Advances in biotechnology may allow for the engineering of lipases with enhanced stability, activity, and selectivity for specific substrates like 2-buten-1-ol. This could lead to highly efficient and stereospecific enzymatic routes to this compound.

The table below summarizes potential catalytic systems and their advantages for the synthesis of this compound.

| Catalyst Type | Potential Catalyst | Key Advantages |

| Biocatalyst | Immobilized Lipases (e.g., Lipozyme®435) | High selectivity, mild reaction conditions, reusability. mdpi.com |

| Heterogeneous Catalyst | Seashell-derived nano-biocomposites | Inexpensive, naturally occurring, suitable for solvent-free conditions. whiterose.ac.uk |

| Homogeneous Catalyst | Palladium acetate with phosphine (B1218219) ligands | High yields in carbonylation reactions, potential for low-pressure processes. rsc.org |

Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of reaction parameters is essential. The integration of advanced analytical techniques directly into the reaction vessel allows for precise control and a deeper understanding of the reaction kinetics.

Future research in this area will involve:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants and products.

Chromatographic Techniques: Online gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be coupled to the reactor to monitor the formation of this compound and any byproducts.

Process Analytical Technology (PAT): The implementation of PAT frameworks, which involve the use of in-situ analytical tools, will be crucial for ensuring consistent product quality and optimizing process efficiency in an industrial setting.

By continuously monitoring key parameters, such as substrate conversion and product yield, these techniques will enable the development of more robust and efficient manufacturing processes.

Computational Prediction and Rational Design of Butenyl Acetate Analogs

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, these methods can be used to design novel analogs with enhanced functionalities.

Key research directions include:

Structure-Property Relationship Studies: Computational models can be used to predict how modifications to the chemical structure of butenyl acetate will affect its physical and chemical properties.

Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify potential analogs with improved performance characteristics for specific applications.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to investigate reaction mechanisms, providing insights that can guide the design of more efficient catalysts and synthetic routes. rsc.org

The rational design of butenyl acetate analogs could lead to the development of new fragrance ingredients, specialized solvents, or monomers for novel polymers.

Exploration of New Functional Materials and Specialty Chemicals

The unique chemical structure of this compound makes it an interesting building block for the synthesis of new functional materials and specialty chemicals.

Unexplored avenues of research include:

Polymer Synthesis: The double bond in the butenyl group offers a site for polymerization. Research could focus on the synthesis of novel polymers and copolymers with unique properties derived from the butenyl acetate monomer.

Fine Chemical Synthesis: this compound can serve as a precursor for the synthesis of other valuable fine chemicals. Its reactivity can be exploited to introduce the butenyl group into more complex molecules.

Bioderivatization: Exploring the use of microorganisms or enzymes to convert this compound into other valuable compounds is a promising area of research. This "bioderivatization" approach aligns with the principles of sustainable chemistry and can lead to the production of complex molecules that are difficult to synthesize chemically. rsc.org

The exploration of these new applications will expand the commercial potential of this compound beyond its current uses and contribute to the development of innovative chemical products.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for trans-2-butenyl acetate, and how do reaction parameters influence yield?

Answer: The synthesis of trans-2-butenyl acetate (CAS 628-08-0) typically involves esterification of trans-2-butenol with acetic acid, catalyzed by acids like sulfuric acid or ion-exchange resins. A methodologically rigorous approach includes:

- Reactive distillation : Adapted from studies on structurally similar esters (e.g., 2-phenylethyl acetate), this technique combines reaction and separation, enhancing equilibrium conversion by continuously removing water .

- Parameter optimization : Key variables include molar ratio (acetic acid to alcohol), catalyst loading (0.5–2.0 wt%), and temperature (80–120°C). Higher temperatures favor kinetics but may promote side reactions like isomerization.

- Yield validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis, referencing the compound’s boiling point (132°C at 760 mmHg) and density (0.915 g/cm³) for calibration .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer: A multi-technique approach ensures accurate identification and purity assessment:

- NMR spectroscopy : <sup>1</sup>H NMR should show characteristic peaks for the acetate methyl group (~2.05 ppm, singlet) and trans-alkene protons (δ 5.70–5.90 ppm, multiplet, J = 15–17 Hz) .

- IR spectroscopy : Look for ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers. The molecular ion (m/z 114) and fragment ions (e.g., m/z 43 for CH3CO<sup>+</sup>) confirm structure .

- Validation : Cross-reference retention indices and spectral libraries (e.g., NIST Chemistry WebBook) to avoid misidentification with cis-isomers or other esters .

Q. How does this compound’s stability vary under different storage conditions?

Answer: Stability is influenced by temperature, light, and oxygen exposure:

- Thermal stability : Decomposition risk increases above 50°C; store at 2–8°C in amber glass to minimize thermal/photo degradation .

- Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use inert atmospheres (N2) and molecular sieves for long-term storage.

- Oxidative stability : Antioxidants (e.g., BHT at 0.01–0.1%) can mitigate radical-mediated degradation, particularly in lipid-rich matrices .

Advanced Research Questions

Q. What computational models can predict this compound’s reactivity in esterification or oxidation reactions?

Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations are valuable for mechanistic insights:

- DFT applications : Calculate activation energies for esterification pathways (e.g., acid-catalyzed vs. enzymatic). For example, the protonation of acetic acid’s carbonyl oxygen is a critical step in acid-catalyzed mechanisms .

- MD simulations : Model solvent effects (e.g., polarity of reaction media) on reaction rates. Polar solvents like DMSO may stabilize transition states but reduce ester yield due to competitive solvation .

- Software tools : Gaussian or ORCA for DFT; GROMACS for MD. Validate models against experimental kinetic data (e.g., Arrhenius plots from GC-MS time-course studies) .

Q. How can researchers resolve contradictory data in thermodynamic properties (e.g., vapor pressure, Henry’s Law constants)?

Answer: Discrepancies often arise from measurement techniques or impurities:

- Vapor pressure : Compare static vs. dynamic methods. Static measurements (e.g., isoteniscope) at 25°C report ~9.04 mmHg, while effusion methods may underestimate due to isomer contamination .

- Henry’s Law constants : Use standardized headspace GC to minimize matrix effects. Reference NIST’s evaluated data (e.g., ΔrH° = 1543–1555 kJ/mol for related esters) to calibrate experimental setups .

- Uncertainty quantification : Apply error propagation models (e.g., Monte Carlo simulations) to assess confidence intervals, as highlighted in NTA (non-targeted analysis) frameworks .

Q. What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., plant volatiles)?

Answer: Co-eluting compounds and matrix effects require tailored approaches:

- Sample preparation : Solid-phase microextraction (SPME) with carboxen/polydimethylsiloxane fibers selectively concentrates volatile esters. Optimize extraction time (30–60 min) and temperature (40–60°C) .

- Chromatographic resolution : Employ heart-cutting 2D-GC (GC×GC) to separate isomers. A primary polar column (DB-FFAP) and secondary mid-polar column (DB-17) enhance peak capacity .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,4-dinitrobenzene) for absolute quantification in lipid-rich samples, correcting for signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.